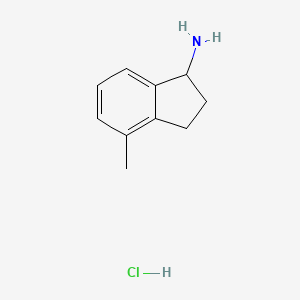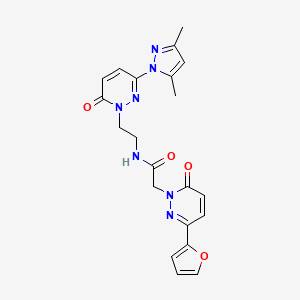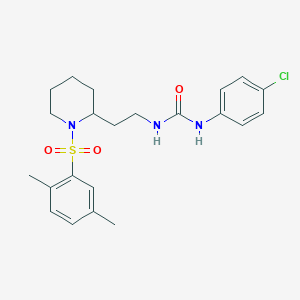
4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is an organic compound with the molecular formula C9H12ClN . It is also known as 2-Aminoindan hydrochloride . It is a type of amine organic compound and can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclic structure with a nitrogen atom and a methyl group attached . The molecular weight of the compound is 133.1903 .Physical and Chemical Properties Analysis
“this compound” is a solid substance that is white to off-white in color . It has a melting point of 245-247 °C . It is soluble in DMSO and methanol to a certain extent .科学的研究の応用
Synthesis and Application in Drug Discovery
- A study on the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole showcases the potential of structurally related compounds in drug discovery. The synthesized compounds exhibited good antibacterial activity and cytotoxic activity in vitro, suggesting the value of such chemical frameworks in developing new therapeutics (Noolvi et al., 2014).
Corrosion Inhibition
- Research on amine derivative compounds as effective corrosion inhibitors for mild steel in HCl medium provides insight into the industrial applications of amine compounds. This study demonstrates the potential of these compounds in protecting metal surfaces, highlighting their importance beyond biomedical applications (Boughoues et al., 2020).
Chemical Synthesis Enhancements
- An article on the facile, efficient, and environment-friendly synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives under ultrasound irradiation indicates advancements in chemical synthesis techniques. Such methodologies offer significant benefits, including reduced reaction times and higher yields, which are crucial for the efficient production of chemical compounds (Wang et al., 2011).
Metal Complex Formation for Anticancer Potential
- A study on Palladium(II) and platinum(II) complexes containing benzimidazole ligands explores the synthesis of potential anticancer compounds. This research underlines the role of metal complexes in developing new treatments, where the structural elements related to 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride could play a part (Ghani & Mansour, 2011).
Metabolism and Detectability of Stimulants
- Studies on the metabolism and detectability of 4-methyl-amphetamine and its isomers in rat urine using advanced analytical techniques reflect the importance of understanding the metabolic pathways and detection methods for psychoactive substances. Such studies are crucial for both clinical toxicology and forensic applications (Welter et al., 2014).
Safety and Hazards
作用機序
Target of Action
It is known that indane derivatives, which this compound is a part of, have a broad range of biological activities
Mode of Action
It is known that indane derivatives can interact with various biological targets, leading to a range of effects
Biochemical Pathways
Given the broad range of activities associated with indane derivatives, it is likely that multiple pathways could be affected
Result of Action
Indane derivatives are known to have a wide range of biological activities
特性
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-7-3-2-4-9-8(7)5-6-10(9)11;/h2-4,10H,5-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMCZAVGDDQQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258639-49-4 |
Source


|
| Record name | 4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890352.png)

![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide](/img/structure/B2890355.png)
![7-(azepan-1-ylsulfonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2890356.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(2-ethoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2890363.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2890364.png)


![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2890369.png)

![N-(3,5-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2890372.png)
![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2890373.png)
